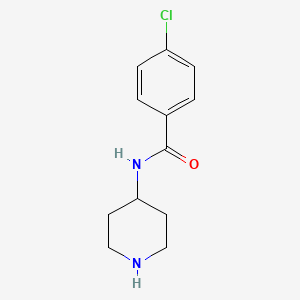

4-chloro-N-piperidin-4-ylbenzamide

Description

Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space Research

The exploration of the chemical space for both benzamide and piperidine derivatives is a major focus of modern drug discovery and materials science. mdpi.com The benzamide group, a simple amide of benzoic acid, is a common feature in many pharmaceuticals. nanobioletters.com Research has shown that benzamide derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nanobioletters.comresearchgate.net

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a crucial structural motif in numerous natural products and synthetic drugs. rasayanjournal.co.in Its three-dimensional structure is particularly valuable in fragment-based drug discovery, offering a scaffold that can be modified to create molecules with specific shapes and properties. nih.govrsc.org The combination of the benzamide and piperidine moieties in 4-chloro-N-piperidin-4-ylbenzamide creates a molecule with potential for diverse applications, prompting further investigation into its synthesis and properties.

One area of research has focused on the synthesis and characterization of derivatives of this compound for their potential in nonlinear optical (NLO) materials. For instance, the synthesis and crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) have been reported, highlighting its potential for applications in second harmonic generation and optical data storage. ijert.org

Overview of Contemporary Research Trajectories for Benzamide Derivatives

Contemporary research on benzamide derivatives is multifaceted, with significant efforts directed towards the development of new therapeutic agents. nanobioletters.com A key trend is the design and synthesis of novel benzamide compounds with enhanced biological activity and selectivity.

For example, researchers are actively exploring benzamide-based inhibitors for various enzymes and receptors. One study focused on the development of benzamide-derived inhibitors of the voltage-gated potassium channel Kv1.3, a target for autoimmune diseases. nih.gov Another area of intense research is the development of N-substituted benzamide derivatives as antitumor agents, with some compounds showing promising activity against various cancer cell lines. researchgate.net The synthesis of novel N-(piperidine-4-yl)benzamide derivatives has also been explored for their potential as cell cycle inhibitors in the treatment of liver cancer. researchgate.net

Furthermore, the structural and functional properties of benzamide derivatives are being investigated for applications beyond medicine. The synthesis of benzamide derivatives for their anti-fatigue effects has been explored, with some compounds showing enhanced swimming capacity in animal models. mdpi.com The antimicrobial properties of benzamide derivatives are also a subject of ongoing research, with some compounds exhibiting significant activity against various bacterial strains. nanobioletters.com

The following table provides a summary of recent research on benzamide derivatives, highlighting the diversity of their applications.

| Research Area | Target/Application | Key Findings |

| Oncology | Histone Deacetylase (HDAC) Inhibition | N-substituted benzamide derivatives showed inhibitory activity against several cancer cell lines. researchgate.net |

| Oncology | Cell Cycle Inhibition | Novel N-(piperidine-4-yl)benzamide derivatives demonstrated potent activity against HepG2 liver cancer cells. researchgate.net |

| Immunology | Kv1.3 Potassium Channel Inhibition | Benzamide-derived compounds were identified as potent inhibitors, with potential for treating autoimmune diseases. nih.gov |

| Neurology | Anti-fatigue Effects | Certain benzamide derivatives were found to enhance swimming endurance in mice. mdpi.com |

| Infectious Diseases | Antibacterial Activity | Synthesized benzamide compounds showed excellent activity against both gram-positive and gram-negative bacteria. nanobioletters.com |

| Materials Science | Nonlinear Optics | A benzamide derivative, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, was synthesized and characterized as a potential NLO material. ijert.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

4-chloro-N-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) |

InChI Key |

RVMCMOSLYRAZKO-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preclinical Biological Activity and Pharmacological Investigations of 4 Chloro N Piperidin 4 Ylbenzamide and Its Analogues

Enzyme Modulation and Inhibition Studies

Cholinergic Enzyme Systems: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The cholinergic system, integral to cognitive functions, is regulated by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which hydrolyze the neurotransmitter acetylcholine (B1216132). hilarispublisher.comnih.gov Inhibition of these enzymes is a key strategy in the palliative treatment of Alzheimer's disease. hilarispublisher.com

A study involving a library of functionalized acridine, tetrahydroacridine, and quinoline (B57606) analogues identified a tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, which demonstrated potent, nanomolar inhibition of both AChE and BChE. hilarispublisher.com Molecular modeling suggested that this hybrid molecule occupies both the catalytic and peripheral anionic sites of AChE. hilarispublisher.com The 1-benzylpiperidin-4-yl side chain of this potent inhibitor is also a structural component of donepezil, an approved drug for Alzheimer's disease. hilarispublisher.com

Another series of hybrid molecules, created by combining (α)-lipoic acid and 4-amino-1-benzyl piperidines, was synthesized and evaluated for cholinesterase inhibitory activity. koreascience.kr While the parent compounds showed minimal to no activity, the hybrid molecules demonstrated BChE inhibitory activity. koreascience.kr Specifically, the compound N-(1-(4-chlorobenzyl)piperidin-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide was synthesized, highlighting the exploration of the 1-benzylpiperidin-4-yl scaffold in designing cholinesterase inhibitors. koreascience.kr

Interactive Table: Cholinesterase Inhibition Data

| Compound Name | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE, BChE | Potent (nanomolar) | hilarispublisher.com |

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders like Parkinson's disease and depression. nih.govnih.gov The search for selective MAO inhibitors is a key area of drug development. nih.gov

A series of 66 small aromatic amide derivatives were synthesized and evaluated as potential MAO-A and MAO-B inhibitors. nih.gov Within this series, compounds with anilide motifs were identified as potent inhibitors. For instance, N-(2,4-dinitrophenyl)benzo[d] nih.govupenn.edudioxole-5-carboxamide was found to be a reversible, competitive, and moderately selective MAO-B inhibitor with an IC50 value of 56 nM. nih.gov In contrast, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A with an IC50 of 126 nM. nih.gov

In a separate study, 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net Most of these compounds exhibited greater inhibition of MAO-B than MAO-A. nih.govresearchgate.net Compound S5, which has a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and displayed the highest selectivity for MAO-B over MAO-A. nih.govresearchgate.net Kinetic studies revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B. researchgate.net

Interactive Table: MAO Inhibition Data

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B | Source |

|---|---|---|---|---|

| N-(2,4-dinitrophenyl)benzo[d] nih.govupenn.edudioxole-5-carboxamide | MAO-B | 0.056 | Moderately selective | nih.gov |

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 0.126 | - | nih.gov |

| Compound S5 (3-Cl pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 19.04 | nih.govresearchgate.net |

| Compound S15 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 | - | nih.govresearchgate.net |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | - | mdpi.com |

Aldo-keto Reductase (AKR) Family: AKR1C3 Inhibitory Potency and Selectivity

The aldo-keto reductase 1C3 (AKR1C3) enzyme is a significant therapeutic target, particularly in castration-resistant prostate cancer, due to its role in androgen biosynthesis. upenn.eduunito.itnih.gov Selective inhibition of AKR1C3 over other highly homologous isoforms like AKR1C1 and AKR1C2 is a critical goal. upenn.edunih.gov

Research into inhibitors based on the N-phenylanthranilate scaffold, such as flufenamic acid, has led to the development of more potent and selective compounds. upenn.edu For example, a derivative with a carboxyl group moved to the meta position on the A-ring resulted in a 50-fold increase in selectivity for AKR1C3. upenn.edu Another analogue with a specific substitution pattern displayed an IC50 value of 38 nM for AKR1C3, with a 28-fold selectivity over AKR1C2. upenn.edu

Furthermore, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were developed as potent (less than 100 nM) and isoform-selective non-carboxylate inhibitors of AKR1C3. researchgate.net These inhibitors are of interest as they may have different cellular transport mechanisms compared to the more common carboxylic acid-based inhibitors. researchgate.net

Interactive Table: AKR1C3 Inhibition Data

| Compound Class/Name | Target Enzyme | IC50 (nM) | Selectivity (AKR1C2:AKR1C3) | Source |

|---|---|---|---|---|

| Flufenamic acid analogue (meta-CO2H on A-ring) | AKR1C3 | - | 50-fold increase | upenn.edu |

| Substituted N-phenylanthranilate analogue (1o) | AKR1C3 | 38 | 28 | upenn.edu |

Kinase Inhibition Profiling: JNK3, FLT3, VEGFR2, and AMPK Modulation

Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets for drug discovery, particularly in oncology.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of myeloid precursors in acute myeloid leukemia (AML). nih.govnih.gov The development of FLT3 inhibitors is an active area of research. nih.govnih.gov Studies on 2,7,9-trisubstituted 8-oxopurines have led to the discovery of potent FLT3 inhibitors. nih.gov For instance, compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) was identified as a selective FLT3 inhibitor that suppressed the autophosphorylation of the FLT3 kinase in cellular assays. nih.gov

While specific data on the direct inhibition of JNK3, VEGFR2, and AMPK by 4-chloro-N-piperidin-4-ylbenzamide was not prominently found in the searched literature, the broad investigation of kinase inhibitors often includes profiling against a panel of kinases to determine selectivity. The development of compounds like the imidazopyridine series, which are potent inhibitors of IRAK1, IRAK4, and pan-FLT3, demonstrates the strategy of targeting multiple kinases involved in cancer pathways. nih.gov

Interactive Table: FLT3 Kinase Inhibition Data

| Compound Name | Target Kinase | IC50 | Cellular Effect | Source |

|---|---|---|---|---|

| 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) | FLT3 | Mid-nanomolar | Inhibition of FLT3 autophosphorylation | nih.gov |

Sirtuin (SIRT) Enzyme Inhibition

Sirtuins are a family of NAD+-dependent protein deacylases that regulate various cellular processes and are considered therapeutic targets for aging-related diseases. nih.govmdpi.com Both activators and inhibitors of sirtuins are being developed for different therapeutic purposes. nih.gov For instance, SIRT2 inhibition is being explored for neurodegenerative diseases. nih.gov

The kinase and sirtuin inhibitor GW5074 has been shown to inhibit the desuccinylase activity of SIRT5 without significantly affecting its deacetylase activity. nih.gov The development of potent and specific sirtuin inhibitors is an ongoing effort, supported by an increasing understanding of their structure and function. nih.govnih.gov While direct inhibition data for this compound on sirtuins was not found, the general interest in small molecule modulators of sirtuins suggests that compounds with similar structural motifs could be investigated for such activity.

Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthesis of both heme and chlorophyll, making it a target for herbicides. nih.govresearchgate.net Some PPO-inhibiting herbicides have been shown to also inhibit human PPO (hPPO), which can lead to toxic effects. mdpi.com

Studies on various PPO-inhibiting herbicides have revealed their inhibitory potential against hPPO. mdpi.com For example, fomesafen (B1673529) is a potent inhibitor of hPPO with an IC50 value of 110 nM. mdpi.com The investigation of Schiff base structural motifs, which are structurally related to PPO herbicides, has been undertaken to explore new hPPO inhibitors. mdpi.com Although the newly synthesized Schiff base compounds in one study did not show significant inhibitory activity, the research contributes to building a model for designing hPPO inhibitors. mdpi.com There is no specific data in the provided results indicating that this compound or its direct analogues have been evaluated for PPO inhibition.

Receptor Ligand Binding and Modulation Studies

G Protein-Coupled Receptors (GPCRs): GPR119 and MCH1R Agonism/Antagonism

There is no available scientific literature detailing the agonistic or antagonistic activity of this compound at the G protein-coupled receptor 119 (GPR119) or the melanin-concentrating hormone receptor 1 (MCH1R). Research on GPR119 agonists has identified other chemical entities, such as pyridone-containing compounds, that have been investigated for their potential in treating type 2 diabetes by stimulating glucose-dependent insulin (B600854) release and promoting the secretion of glucagon-like peptide-1 (GLP-1). nih.gov Similarly, studies on MCH1R antagonists have explored different structural classes, like 4-aminoquinolines, for their potential therapeutic applications. nih.gov However, the specific interaction of this compound with these receptors remains uninvestigated.

Neurokinin Receptor Antagonism

Direct studies on the neurokinin receptor antagonist activity of this compound are not present in the current body of scientific literature. The broader class of piperidine (B6355638) derivatives has been a subject of interest for developing neurokinin receptor antagonists. For instance, spiro-substituted piperidines have been synthesized and evaluated for their affinity for both NK1 and NK2 receptors. nih.gov In some of these analogues, the presence of an N-methylbenzamide moiety was found to be a contributing factor to their binding affinity. nih.gov These findings suggest that the benzamide (B126) portion of this compound could potentially interact with neurokinin receptors, but this remains a hypothesis in the absence of direct experimental evidence.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs) Modulation

There is a lack of published research on the modulatory effects of this compound on neuronal nicotinic acetylcholine receptors (nAChRs). The modulation of nAChRs is a complex process involving various mechanisms, including positive and negative allosteric modulation. mdpi.com Neuropeptides and other small molecules have been shown to modulate nAChR function, which can have significant implications for cholinergic signaling in the nervous system. nih.govmdpi.com However, the role, if any, of this compound in this context has not been explored.

Dopamine (B1211576) Receptors (D2L, D4.2) Affinity Studies

Specific binding affinity data for this compound at the dopamine D2L and D4.2 receptor subtypes are not available. The benzamide scaffold is a known feature in a number of dopamine receptor ligands. However, without direct experimental investigation, the affinity of this particular compound for dopamine receptors remains unknown.

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

The potential for this compound to act as an inverse agonist at the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) has not been investigated in any published studies. The discovery of RORC2 inverse agonists is an active area of research, with a focus on identifying small molecules that can modulate the inflammatory response by inhibiting the production of IL-17A. guidetomalariapharmacology.orgnih.govnih.gov Various structural classes of compounds are being explored for this activity, but to date, this compound has not been reported among them.

Human Vanilloid Receptor Type 1 (TRPV1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1), an ion channel involved in pain perception, has been a significant target for the development of new pain relief agents. mdpi.com A series of piperidine carboxamides, including analogues of this compound, have been developed and evaluated as potent TRPV1 antagonists. nih.govresearchgate.net

In the quest for dual antagonists of TRPA1 and TRPV1, researchers have synthesized various hybrid analogues. mdpi.com Within one series of compounds, a 4-chlorophenylethyl analogue demonstrated moderate antagonism of TRPA1 activation and weak inhibition of TRPV1 activation. mdpi.com Another analogue with a two-carbon linker showed favorable antagonism towards TRPV1. mdpi.com The development of these compounds is part of a broader effort to create novel therapeutic agents for pain management by simultaneously targeting both TRPA1 and TRPV1. mdpi.com

The pharmacophore model for TRPV1 antagonists generally includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which are considered essential for binding to the receptor pore. wikipedia.org The development of such antagonists has been a key focus in the pharmaceutical industry to address the unmet medical need for effective chronic pain relief. wikipedia.org

Some TRPV1 antagonists have been noted to cause thermoregulatory side effects, such as hyperthermia or hypothermia. nih.gov Studies on hypothermia-inducing TRPV1 antagonists have shown that this effect is an on-target action, occurring through the modulation of TRPV1 channels on abdominal sensory nerves that are tonically activated by protons. nih.gov This understanding is crucial for the development of new painkillers with minimal side effects. nih.gov

Folate Receptor Alpha (FRα) Binding Affinity

Folate receptor alpha (FRα) is a high-affinity folate binding protein that is overexpressed in a variety of carcinomas, making it an attractive target for selective cancer therapy. nih.govkcl.ac.uk While direct studies on the FRα binding affinity of this compound were not found, research into related structures provides insight into the potential for targeting this receptor.

The design of folate conjugate drugs and anti-FRα therapies often exploits the structure of the folate binding pocket. kcl.ac.uk The family of folate receptors, including FRα, FRβ, and FRγ, facilitates the cellular uptake of folates. nih.gov FRα's restricted expression in normal tissues, where it is often inaccessible to the circulation, contrasts with its overexpression on the surface of tumor cells, presenting a window for targeted drug delivery. nih.gov

Research has focused on developing high-affinity FR-specific inhibitors. For example, a series of 6-substituted pyrrolopyrimidine antifolates were synthesized and evaluated for their binding affinity to FRα. nih.gov These studies help in understanding the structural requirements for high-affinity binding and inform the design of novel FRα-targeted therapies. nih.gov

Cell-Based Assays and Mechanistic Investigations (In Vitro)

The antiproliferative and cytotoxic effects of this compound and its analogues have been investigated in various human cancer cell lines.

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a significant cause of cancer-related deaths globally. nih.gov Research into novel therapeutic agents for HCC is ongoing.

Studies have demonstrated the cytotoxic activity of various compounds against human HCC cell lines like HepG2 and SMMC-7721. nih.gov For instance, the natural compound Arctigenin has been shown to induce apoptosis in HepG2 and SMMC-7721 cells through pathways involving mitochondria and Fas/FasL. nih.gov Another study focused on novel hydrazone derivatives, which exhibited anti-HCC activity by downregulating interleukin-6. nih.gov While direct data for this compound was not available, these studies highlight the methodologies and cell lines used to assess potential anti-HCC agents.

Table 1: Antiproliferative Activity in Hepatocellular Carcinoma Cell Lines No direct data was found for this compound in the specified hepatocellular carcinoma cell lines in the provided search results. Further research would be needed to populate this table.

Analogues and derivatives with structural similarities to this compound have been evaluated for their antiproliferative activity against the A549 lung adenocarcinoma cell line. For example, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range against A549 cells. nih.gov

Another study investigated the effect of chloroquine (B1663885) in enhancing cell death in A549 cells when combined with cold atmospheric plasma treatment, indicating the exploration of combination therapies for lung adenocarcinoma. nih.gov

Table 2: Antiproliferative Activity in Lung Adenocarcinoma Cell Lines No direct data was found for this compound in the A549 cell line in the provided search results. Further research would be needed to populate this table.

The HT-29 colorectal carcinoma cell line has been utilized in studies to assess the antiproliferative effects of various compounds. researchgate.netnih.gov For instance, certain 4-thiazolidinone (B1220212) derivatives have shown inhibitory effects on the growth of HT-29 cells. nih.gov One particular derivative was noted to be most active against the HT-29 cell line, which is characterized by high COX-2 expression. nih.gov

Another study on epoxylathyrane derivatives identified compounds with significant antiproliferative activity against HT-29 cells, including multidrug-resistant sublines. researchgate.net These findings underscore the importance of evaluating novel compounds against colorectal cancer models. researchgate.netmdpi.com

Table 3: Antiproliferative Activity in Colorectal Carcinoma Cell Lines No direct data was found for this compound in the HT-29 cell line in the provided search results. Further research would be needed to populate this table.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Cervical Carcinoma Cell Lines (e.g., HeLa)

Research into the specific effects of this compound and its close analogues on cervical carcinoma cell lines like HeLa is limited in available literature. However, studies on related heterocyclic compounds provide some context. For instance, certain vindoline (B23647) derivatives incorporating a piperazine (B1678402) moiety have been investigated for their anticancer properties. One such derivative demonstrated notable antiproliferative activity against the HeLa cell line with an IC50 value of 9.36 μM. mdpi.com Additionally, a broader study on thalidomide (B1683933) analogues, which feature a phthalimide (B116566) ring system, included HeLa cells in their screening panel, although the most significant cytotoxic effects for these particular compounds were observed in melanoma cell lines. mdpi.com

Melanoma Cell Lines (e.g., A375)

Analogues of this compound have been investigated for their potential in treating melanoma. A study focused on N-arylpiperidine-3-carboxamide derivatives, structural isomers of the core scaffold, identified a lead compound that induced senescence-like changes in the human melanoma A375 cell line with an EC50 of 1.24 μM and inhibited proliferation with an IC50 of 0.88 μM. nih.gov Interestingly, the study noted that the corresponding piperidine-4-carboxamide regioisomer was inactive, highlighting a critical structure-activity relationship. nih.gov

Other research on different amide-containing molecules has also shown promise against melanoma. A novel amide alkaloid was found to induce apoptosis in A375 cells by inhibiting the STAT3 signaling pathway and increasing levels of cleaved caspase-3. rsc.org Furthermore, radioiodinated benzamide derivatives have been evaluated as potential theranostic agents for melanoma, with studies showing uptake in the A375 human melanoma cell line. mdpi.com Acryloyl pyridinone analogues have also been tested against A375 cells, demonstrating an ability to cause cell cycle arrest, primarily in the G1 phase. nih.gov

| Compound Scaffold | Activity Metric | Value |

|---|---|---|

| N-arylpiperidine-3-carboxamide (Hit 1) | Senescence-inducing Activity (EC50) | 1.24 µM |

| Antiproliferative Activity (IC50) | 0.88 µM | |

| N-arylpiperidine-4-carboxamide (Regioisomer 12) | Antiproliferative Activity (IC50) | Inactive |

Acute Myeloid Leukemia Cell Lines (e.g., MV4-11)

Based on available scientific literature, specific studies on the preclinical activity of this compound or its direct N-(piperidin-4-yl)benzamide analogues against acute myeloid leukemia cell lines such as MV4-11 have not been reported.

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

While direct studies on this compound in breast cancer cell lines are not prominent, research on related structures provides some insight. For example, a vindoline derivative containing a 1-bis(4-fluorophenyl)methyl piperazine moiety showed moderate antiproliferative activity on several cancer cell lines, including a reduction in cell growth of -86.10% for the MDA-MB-231 breast cancer cell line. mdpi.com Separately, another class of heterocyclic compounds, 3,6-dichloro-1,2,4,5-tetrazine, has demonstrated potent cytotoxic activity against the metastatic breast cancer cell line MDA-MB-231. researchgate.net These findings suggest that heterocyclic scaffolds, including piperidine and piperazine, are of interest in the development of agents targeting breast cancer. mdpi.comresearchgate.netnih.gov

Cell Cycle Regulation and Arrest Mechanisms (e.g., p53/p21-dependent pathway, cyclin B1, p-Rb phosphorylation)

A significant mechanism of action for N-(piperidin-4-yl)benzamide analogues involves the regulation of the cell cycle. nih.gov Research on a series of these derivatives identified a lead compound, designated as compound 47, which potently inhibits the growth of HepG2 cells. nih.govresearchgate.net Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

The tumor suppressor p53 plays a crucial role in cell cycle regulation, often by transcriptionally activating the gene for the cyclin-dependent kinase inhibitor p21. nih.govnih.govnih.gov This activation leads to cell cycle arrest, allowing for DNA repair or apoptosis. nih.govyoutube.com In studies with N-(piperidin-4-yl)benzamide derivative 47, Western blot analysis showed that the compound enhanced the expression of both p53 and p21. nih.gov

Furthermore, the compound was found to inhibit the expression of key proteins that promote cell cycle progression, including cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). nih.gov The reduction in cyclin B1 is indicative of arrest at the G2/M checkpoint, while the decrease in p-Rb (and corresponding increase in its active, hypophosphorylated form, Rb) prevents the G1/S transition. nih.gov Other N-substituted benzamides have also been shown to induce a G2/M cell cycle block. nih.gov This collective evidence points to a multi-faceted regulation of the cell cycle by this class of compounds.

| Protein | Effect of Compound 47 | Role in Cell Cycle |

|---|---|---|

| p53 | Enhanced Expression | Tumor suppressor, activates p21 |

| p21 | Enhanced Expression | CDK inhibitor, causes cell cycle arrest |

| Cyclin B1 | Inhibited Expression | Promotes G2/M transition |

| p-Rb (phosphorylated) | Inhibited Expression | Inactive form, allows G1/S transition |

| Rb (hypophosphorylated) | Enhanced Expression | Active form, blocks G1/S transition |

Apoptosis Induction and Related Pathways (e.g., cleaved caspase-3 upregulation)

The induction of programmed cell death, or apoptosis, is a key outcome of the activity of N-(piperidin-4-yl)benzamide analogues. nih.govnih.gov A central executioner in the apoptotic cascade is caspase-3. researchgate.net Its activation, marked by its cleavage into active subunits, is a hallmark of apoptosis. researchgate.net Studies have shown that novel N-(piperidin-4-yl)benzamide derivatives, specifically compounds 10b and 10j, lead to the upregulation of cleaved caspase-3, thereby promoting apoptosis in tumor cells. nih.gov

Investigations into the broader class of N-substituted benzamides have further elucidated the apoptotic pathway. These compounds can trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c into the cytosol. nih.gov This event subsequently leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov The critical role of this pathway was confirmed by experiments showing that apoptosis induced by these benzamides could be inhibited by a pan-caspase inhibitor (ZVAD-fmk) and a specific caspase-9 inhibitor (LEHD-fmk). nih.gov This indicates that piperidine- and piperazine-containing compounds can activate caspase-dependent pathways to induce apoptosis in cancer cells. nih.govresearchgate.net

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation

In a notable and somewhat paradoxical finding, certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.govresearchgate.net HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen (hypoxia) and is often associated with tumor progression and resistance to therapy, making it a common target for inhibition. researchgate.netplos.org

However, a study focused on the structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives found that their lead compounds (10b and 10j) induced the expression of HIF-1α protein. nih.gov This activation of HIF-1α was linked to the induction of its downstream target gene, p21, and the subsequent promotion of apoptosis through the upregulation of cleaved caspase-3. nih.gov This suggests a novel mechanism where, for this specific chemical scaffold, activation of the HIF-1α pathway is part of an antitumor response rather than a pro-survival one. This mode of action is distinct from many other anticancer agents that aim to suppress HIF-1α signaling. plos.org

Anti-inflammatory Cellular Models

Derivatives of benzamide and related heterocyclic structures have demonstrated notable anti-inflammatory properties in various cellular models. The inhibition of key inflammatory mediators is a primary mechanism of action. For instance, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, certain imidazopyridine derivatives were found to significantly inhibit the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net One particular imidazopyridine compound, X12, showed potent inhibition of these cytokines without exhibiting cytotoxicity in hepatic cells. researchgate.net

Similarly, lansiumamide analogues have been evaluated for their anti-inflammatory effects in cellular models relevant to acute lung injury (ALI). nih.gov In LPS-stimulated Raw264.7 macrophage cells, compound 8n effectively suppressed the expression of IL-6 and Interleukin-1β (IL-1β). nih.gov This activity was linked to the activation of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. nih.gov

Other related structures, such as 1,2-benzothiazine derivatives, have also been confirmed to possess anti-inflammatory effects in assays using normal human dermal fibroblast (NHDF) cells stimulated with LPS. nih.gov Furthermore, the investigation of 2-(Piperidin-4-yl)acetamides as inhibitors of soluble epoxide hydrolase (sEH) highlights another avenue for anti-inflammatory action. mdpi.com Inhibition of sEH stabilizes endogenous anti-inflammatory mediators. A selected compound from this series displayed significant anti-inflammatory effects, proving more effective than the reference sEH inhibitor, TPPU. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Analogues in Cellular Models

| Compound/Analogue Class | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Imidazopyridines (e.g., X12) | LPS-stimulated macrophages | Dose-dependent inhibition of TNF-α and IL-6 release. | researchgate.net |

| Lansiumamide Analogue (8n ) | LPS-stimulated Raw264.7 cells | Inhibition of IL-6 and IL-1β expression; Activation of Nrf2/HO-1 pathway. | nih.gov |

| 2-(Piperidin-4-yl)acetamides | (Not specified) | Inhibition of soluble epoxide hydrolase (sEH), leading to anti-inflammatory effects. | mdpi.com |

| 1,2-Benzothiazine Derivatives | LPS-stimulated NHDF cells | Confirmed anti-inflammatory effect. | nih.gov |

Antimicrobial and Antifungal Activity Assessment in Pathogen Models

The benzamide scaffold and its piperidine-containing analogues have been explored for their potential against a spectrum of microbial and fungal pathogens. A series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy. nih.gov Several of these compounds (8b, 8d, 8g, 8h, 8i, and 8j ) exhibited significant activity against bacterial plant pathogens, Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens Alternaria solani and Fusarium solani. nih.gov Their potency was found to be comparable or superior to standard agents like chloramphenicol (B1208) and mancozeb, with activity influenced by substitutions on the benzhydryl and sulfonamide rings. nih.gov

In the realm of human pathogens, 2-piperidin-4-yl-benzimidazoles have emerged as a new class of potential antibacterial agents with broad-spectrum activity. nih.gov These compounds show efficacy against both Gram-positive and Gram-negative bacteria, with particularly low micromolar minimal inhibitory concentrations (MIC) against clinically important enterococci. nih.gov

The antifungal properties are also prominent. The synthetic amide 2-chloro-N-phenylacetamide was effective against various strains of Aspergillus niger, a fungus that can cause infections in immunocompromised individuals. nih.gov It demonstrated MIC values ranging from 32 to 256 μg/mL and was found to inhibit conidia germination. nih.gov Its likely mechanism involves interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov Other studies have reported that piperazine derivatives can inhibit fungal 1,3-β-D-glucan synthase, a key component of the fungal cell wall, and show activity against dermatophytes like Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of this compound Analogues

| Compound/Analogue Class | Pathogen(s) | Activity/Key Findings | Reference |

|---|---|---|---|

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | X. axonopodis, R. solanacearum, A. solani, F. solani | Significant antimicrobial activity, comparable to standard drugs. | nih.gov |

| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (esp. Enterococcus) | Broad-spectrum activity with low micromolar MICs. | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus niger | Antifungal activity with MICs of 32-256 μg/mL; inhibits conidia germination. | nih.gov |

| Piperazine propanol (B110389) derivatives | Saccharomyces cerevisiae | Inhibition of 1,3-β-D-glucan synthase. | researchgate.net |

| N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamide | T. rubrum, E. floccosum, M. furfur | Appreciable antifungal activity. | researchgate.net |

Amyloid Beta (Aβ) Aggregation Inhibitory Effects

Benzamide derivatives have been investigated as potential multi-target compounds for Alzheimer's disease, focusing on the inhibition of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), the latter being crucial for the production of amyloid-beta (Aβ) peptides. nih.gov By inhibiting BACE1, these compounds can reduce the formation of Aβ peptides and their subsequent accumulation into toxic plaques, a hallmark of Alzheimer's pathology. nih.gov

Research has shown that certain novel synthesized benzamide derivatives exhibit inhibitory effects against both AChE and BACE1, confirming their potential as therapeutic agents. nih.gov The structural features of these aromatic amides are conducive to easy synthesis and product stability. nih.gov Beyond enzymatic inhibition, other chemical structures have been shown to directly interfere with the Aβ aggregation process. nih.gov For example, studies on dihydroxy isomers revealed that the relative position of hydroxyl groups is critical; ortho- and para-dihydroxy derivatives effectively reduced amyloid fibrillization, whereas meta-isomers were inactive. nih.gov This suggests that the ability to be oxidized to a pro-electrophilic quinone is a prerequisite for the anti-aggregating activity of these compounds. nih.gov

Table 3: Inhibitory Effects of Analogues on Aβ Aggregation and Related Targets

| Compound/Analogue Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Novel Benzamide Derivatives | Acetylcholinesterase (AChE), β-secretase (BACE1) | Dual inhibitory activity, potentially reducing Aβ peptide production. | nih.gov |

| Dihydroxy Isomers (ortho- and para-) | Amyloid Fibrillization Assay | Strong inhibition of Aβ42 aggregation. | nih.gov |

| Dihydroxy Isomers (meta-) | Amyloid Fibrillization Assay | Devoid of any inhibitory activity. | nih.gov |

In Vivo Efficacy Studies in Animal Models (Excluding Pharmacokinetics/Safety)

Antitumor Efficacy in Murine Models

The antitumor potential of N-(piperidin-4-yl)benzamide derivatives has been demonstrated in vivo. A study focusing on novel derivatives identified compounds with potent activity against liver cancer. nih.gov One specific compound, compound 47 , was found to induce cell cycle arrest in HepG2 cells, suggesting a mechanism for its antitumor effects. nih.gov Another study on benzamide derivatives, compounds 10b and 10j , showed they could induce the expression of HIF-1α protein, which in turn promoted apoptosis in tumor cells. nih.gov

Benzamide riboside, a synthetic nucleoside analogue, has also shown potent cytotoxic activity in vivo against L1210 leukemia in mice. nih.gov Its mechanisms include the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for DNA synthesis, and the induction of apoptosis. nih.gov Furthermore, eugenol-derived benzoxazine (B1645224) compounds were tested in mice with fibrosarcoma induced by benzo(a)pyrene. nih.gov These compounds were active in reducing cancer incidence and tumor weight, with benzoxazine derivatives showing slightly better activity than related aminomethyl compounds. nih.gov

Table 4: In Vivo Antitumor Efficacy of Benzamide Analogues

| Compound/Analogue Class | Animal Model | Efficacy/Key Findings | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (compound 47 ) | (Implied from cell line) | Potential for hepatocarcinoma treatment via cell cycle arrest. | nih.gov |

| Benzamide riboside | L1210 leukemia mouse model | Potent cytotoxic activity; induction of apoptosis. | nih.gov |

| Eugenol-derived benzoxazines | Fibrosarcoma mouse model | Reduced cancer incidence and tumor weight. | nih.gov |

| Benzamide derivatives (10b, 10j ) | (Implied from cell line) | Promoted tumor cell apoptosis via HIF-1α pathway. | nih.gov |

Antifungal and Insecticidal Efficacy in Pest Models

The application of piperidine derivatives extends to agricultural pest control. In a notable study, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were evaluated for their ability to protect tomato plants (Lycopersicon esculentum) from significant pathogens. nih.gov Using an artificial inoculation technique, several of these synthesized compounds demonstrated potent antifungal activity against Alternaria solani and Fusarium solani, which cause early blight and Fusarium wilt, respectively. nih.gov The same compounds also showed antibacterial efficacy against key bacterial pathogens of tomato. nih.gov This highlights the potential of this chemical class in developing new pesticides for crop protection. nih.gov

Glucose Homeostasis and Antidiabetic Efficacy Models

Analogues of this compound have shown significant promise in the context of type 2 diabetes by targeting G-protein-coupled receptor 119 (GPR119). nih.gov Agonism of GPR119 stimulates glucose-dependent insulin release and promotes the secretion of the incretin (B1656795) GLP-1. A potent and selective pyridone-containing GPR119 agonist, BMS-903452 , which incorporates a piperidinyl moiety, was shown to be efficacious in both acute and chronic rodent models of diabetes. nih.gov

Other piperidine derivatives have also demonstrated antidiabetic effects through different mechanisms. Piperidine amide and urea (B33335) derivatives showed good in vivo activity in reducing both fasting and non-fasting blood glucose levels by inhibiting the 11β-HSD1 enzyme. nih.gov Furthermore, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.gov By inhibiting these enzymes, the compounds can delay glucose absorption and reduce postprandial hyperglycemia. In particular, compound 5o from this series was found to be significantly more active than the standard drug acarbose (B1664774) in in vitro assays. nih.gov

Table 5: In Vivo Antidiabetic Efficacy of Piperidine and Benzamide Analogues

| Compound/Analogue Class | Animal/In Vitro Model | Mechanism/Key Findings | Reference |

|---|---|---|---|

| BMS-903452 (Pyridone GPR119 agonist) | Rodent models of diabetes | Efficacious in acute and chronic models; stimulates insulin and GLP-1 secretion. | nih.gov |

| Piperidine amide and urea derivatives | (Not specified) | 11β-HSD1 inhibition; reduced fasting and non-fasting blood glucose. | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | In vitro enzyme assays | Potent inhibition of α-glucosidase and α-amylase. | nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Insights

Impact of Core Scaffold Modifications on Biological Activity

Modifications to the core scaffold of 4-chloro-N-piperidin-4-ylbenzamide have profound effects on biological activity. The strategy of "scaffold hopping," where the core structure is significantly altered while retaining key pharmacophoric features, has been employed to discover new lead compounds. nih.gov This approach aims to improve properties like potency and novelty, moving away from a known chemical series. nih.gov

In a different context, the core was modified in the development of presynaptic choline (B1196258) transporter (CHT) inhibitors. Starting from a high-throughput screening hit, the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold was identified. nih.gov Iterative medicinal chemistry efforts demonstrated that the 3-(piperidin-4-yl)oxy linkage was favored over other alkyl ether connections, highlighting the specific spatial arrangement required for CHT inhibition. nih.gov

Systematic Evaluation of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogs are highly sensitive to the nature and position of various substituents on both the aromatic and piperidine (B6355638) rings.

The presence of a chlorine atom at the 4-position of the benzamide ring is a common feature in many active analogs. Further exploration of halogenation has yielded critical SAR insights. In studies on benzoquinone analogs designed through scaffold hopping, bromo- and iodo-substituted derivatives showed remarkable and wide-spectrum anticancer activities compared to non-halogenated versions. nih.gov This suggests that the electronic properties and size of the halogen at specific positions can significantly enhance biological effects.

In a series of CHT inhibitors, while the initial lead contained a 4-methoxybenzoyl group, modifications to this ring were explored. The data indicates that electronic and steric factors on the benzoyl moiety are key determinants of activity.

Substitutions on the piperidine nitrogen are a primary focus of SAR studies. In the development of CHT inhibitors, attaching different groups to the piperidine ether led to significant variations in potency. nih.gov For example, an analog with an N-methylpiperidine ether was equipotent with the corresponding N-isopropyl analog, whereas removing the alkyl group entirely (NH) resulted in a much less active compound. nih.gov This demonstrates that a small alkyl substituent on the piperidine nitrogen is beneficial for activity in this series.

The table below summarizes the impact of N-piperidine substitutions on CHT inhibitory activity.

| Compound | N-Piperidine Substituent | Activity Description |

| 10l | H | Much less active |

| 10m (ML352) | Methyl | Active, equipotent with isopropyl analog |

| - | Isopropyl | Active |

In a series of N-(piperidin-4-yl)benzamide derivatives evaluated for antitumor activity, various substitutions on the piperidine nitrogen were explored, leading to the identification of compound 47, which exhibited the most potent activity against HepG2 cells with an IC50 value of 0.25 μM. nih.gov

Lipophilicity (the ability of a compound to dissolve in fats and lipids) and steric hindrance (the physical bulk of substituents) are critical parameters in the SAR of this chemical class. The choice of substituents directly modulates these properties, affecting membrane permeability and interaction with the biological target.

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a key strategy to improve potency, selectivity, and metabolic stability. u-tokyo.ac.jp The amide bond in the this compound scaffold is a frequent target for such modifications.

Common bioisosteres for the amide group include the urea (B33335), sulfonamide, and various five-membered heterocyclic rings like oxadiazoles. mdpi.comnih.gov These replacements can maintain the crucial hydrogen bonding donor and acceptor features of the amide while altering other properties. For example, a sulfonamide group can increase hydrophobicity and solubility. mdpi.com The 1,2,4-oxadiazole (B8745197) ring is a well-established, metabolically stable analog of an amide or ester functionality. researchgate.net It can mimic the planarity and dipole moment of the amide bond, and its use has led to potent inhibitors in various drug discovery programs. nih.gov

In a study on benzamide analogs, bioisosteric replacement of the amide with thioamide and selenoamide groups retained significant biological activity, whereas N-alkylamides and sulfonamides were inactive. mdpi.com This highlights the geometric importance of the amide (or thioamide/selenoamide) group in these specific compounds. mdpi.com

The table below shows the effect of amide bioisosteric replacement on activity against C. elegans. mdpi.com

| Compound Type | Bioisosteric Group | Activity Result |

| Amide (Reference) | -CONH- | Active |

| Thioamide | -CSNH- | Active (92% motility reduction) |

| Selenoamide | -CSeNH- | Active (100% motility reduction) |

| N-Alkylamide | -CONR- | Inactive |

| Sulfonamide | -SO2NH- | Inactive |

| Urea | -NHCONH- | Partially Active (47% motility reduction) |

These findings underscore that while bioisosterism is a powerful tool, the success of a particular replacement is highly dependent on the specific biological target and the surrounding molecular context. u-tokyo.ac.jp

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation and flexibility of this compound derivatives are critical for their interaction with biological targets. Crystal structure analysis of several analogs reveals key conformational features. who.intnih.govwho.int

Typically, the piperidine ring adopts a stable chair conformation. who.intnih.govwho.int This arrangement positions the substituents in specific equatorial or axial orientations, which can be crucial for fitting into a binding pocket. The dihedral angle, or the angle between the plane of the benzamide's phenyl ring and the mean plane of the piperidine ring, is another important parameter. In one crystal structure of a related derivative, this angle was found to be 41.64°. nih.govwho.int In a more complex derivative with two chlorobenzoyl groups, the two benzene (B151609) rings were inclined to one another at a dihedral angle of 84.63°. who.int

These specific geometric arrangements are often stabilized by a network of intermolecular hydrogen bonds, frequently involving water molecules in the crystal lattice. who.intnih.govwho.int This conformational rigidity or preference directly influences the molecule's ability to present the correct pharmacophoric features to its biological target, thus determining its activity.

Computational Approaches in 4 Chloro N Piperidin 4 Ylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-chloro-N-piperidin-4-ylbenzamide, docking simulations are crucial for understanding how it might interact with specific biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and calculating the binding affinity using a scoring function.

Research on related N-(piperidin-4-yl)benzamide derivatives has identified their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways and as γ-secretase inhibitors. nih.govnih.gov For such targets, molecular docking can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of this compound. For instance, the amide group can act as a hydrogen bond donor and acceptor, while the chlorophenyl and piperidine (B6355638) rings can engage in hydrophobic and van der Waals interactions within the target's binding pocket.

The availability of crystal structure data for derivatives like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate provides precise atomic coordinates and conformational information, such as the chair conformation of the piperidine ring and the dihedral angle between the piperidine and phenyl rings. nih.govnih.govwho.int This experimental data is invaluable for validating docking poses and ensuring the starting ligand conformation is realistic.

A typical molecular docking workflow for this compound would involve:

Preparation of the ligand's 3D structure, often optimized using quantum chemical methods.

Identification and preparation of the target protein's binding site.

Running the docking algorithm to generate a series of possible binding poses.

Scoring and ranking the poses based on predicted binding affinity.

Analysis of the top-ranked pose to understand the specific molecular interactions.

Pharmacophore Modeling for Ligand-Based Design and Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This model can be generated in two primary ways:

Ligand-based: When a set of active molecules is known, their common features are aligned to build a pharmacophore model. For example, a model could be developed from a series of active N-(piperidin-4-yl)benzamide derivatives. nih.gov

Structure-based: If the 3D structure of the target protein is known, the key interaction points within the binding site can be used to define the pharmacophore.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with similar biological activity. Studies on other complex molecules containing piperazine (B1678402) and benzamide (B126) moieties have successfully employed pharmacophore modeling to identify drug-like candidates. pharmacophorejournal.com

| Pharmacophoric Feature | Potential Contribution from this compound |

| Aromatic Ring | The 4-chlorophenyl group |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide, the nitrogen in the piperidine ring |

| Hydrogen Bond Donor | The amide N-H |

| Hydrophobic Center | The piperidine ring, the chlorophenyl group |

Homology Modeling for Target Receptor Structure Elucidation

The success of structure-based drug design techniques like molecular docking is contingent on the availability of a high-resolution 3D structure of the target protein. When an experimental structure, determined by methods like X-ray crystallography or cryo-electron microscopy, is unavailable, homology modeling can be employed to build a predictive model.

This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves:

Identifying a protein with a known 3D structure (the template) that has a significant sequence similarity to the target protein of this compound.

Aligning the amino acid sequence of the target with the template.

Building a 3D model of the target protein based on the coordinates of the template's backbone.

Refining the model, particularly the loop regions and side-chain conformations.

Validating the quality of the model using various stereochemical checks.

The resulting homology model, while not as precise as an experimental structure, can be sufficiently accurate to be used in molecular docking and dynamics simulations to study the binding of this compound and guide further drug discovery efforts.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of this compound. These methods can be used to calculate a variety of molecular properties that are critical for understanding its behavior and reactivity.

Key applications include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule. This is crucial for ensuring that the ligand structure used in docking simulations is in a low-energy state.

Electronic Property Analysis: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP can reveal regions of the molecule that are likely to engage in electrostatic interactions, while HOMO and LUMO energies are related to the molecule's reactivity.

Spectroscopic Property Prediction: Simulating spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the compound.

Crystal structure data for related compounds, which details bond lengths, bond angles, and dihedral angles, serves as an excellent benchmark for validating the accuracy of the quantum chemical methods used. who.intwho.int

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound bound to its target protein can provide insights into:

Binding Stability: Assessing whether the ligand remains stably bound in the binding pocket over the course of the simulation.

Conformational Changes: Observing how the ligand and protein adapt to each other's presence, which may involve changes in side-chain orientations or even larger-scale conformational shifts.

Role of Water Molecules: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

Binding Free Energy Calculation: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

MD simulations are computationally intensive but provide a more realistic picture of the binding event, complementing the initial predictions from molecular docking.

Chemoinformatics and Database Mining for Related Bioactive Compounds

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. Public and commercial databases like PubChem, ChEMBL, and SciFinder contain information on millions of chemical compounds, including their structures, properties, and reported biological activities.

For this compound, chemoinformatics approaches can be used to:

Similarity Searching: Identify compounds with similar chemical structures. This can reveal analogs that may have been synthesized and tested, providing valuable structure-activity relationship (SAR) data.

Substructure Searching: Find all compounds in a database that contain the N-(piperidin-4-yl)benzamide core. This can help in understanding the broader chemical space around this scaffold.

Predictive Modeling: Build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized analogs of this compound.

The piperidine ring is a highly prevalent scaffold in FDA-approved drugs, making it a "privileged structure." chemenu.com Mining databases for bioactive compounds containing this moiety can provide valuable insights for the design of new derivatives of this compound.

Application of Machine Learning and Generative AI in Lead Optimization and De Novo Design

Lead Optimization: ML models, such as random forests and deep neural networks, can be trained on existing SAR data to predict how modifications to the structure of this compound will affect its properties. preprints.org For example, these models can predict changes in binding affinity, solubility, or metabolic stability upon the addition or modification of functional groups. This allows for a more focused and efficient exploration of the chemical space around the lead compound. patsnap.com

De Novo Design: Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in large datasets of known drugs or active molecules. nih.govarxiv.orgarxiv.org These models can then be used to generate novel molecular structures from scratch that are predicted to be active against a specific target. This approach can lead to the discovery of entirely new chemical scaffolds that are distinct from existing ones. A generative model could be trained on known inhibitors of a target and then used to generate novel benzamide derivatives with potentially improved properties.

The integration of AI and computational chemistry provides a powerful framework for accelerating the design-make-test-analyze cycle in drug discovery, moving from a lead compound like this compound to a clinical candidate with greater speed and efficiency. chemrxiv.org

Lead Optimization Strategies for 4 Chloro N Piperidin 4 Ylbenzamide Analogues

Hit-to-Lead Refinement Methodologies for Potency and Selectivity Enhancement

The primary goal of the hit-to-lead stage is to validate an initial screening hit and improve its biological activity. For the 4-chloro-N-piperidin-4-ylbenzamide core, this involves systematic structural modifications to probe the structure-activity relationship (SAR). Key strategies focus on substitutions on both the aromatic benzamide (B126) ring and the piperidine (B6355638) moiety to maximize interactions with the biological target and enhance selectivity over off-target proteins.

Research into N-(piperidin-4-yl)benzamide derivatives has demonstrated that modifications can significantly impact potency. For instance, in a series of compounds designed as potential antitumor agents, specific substitutions led to potent activity against the HepG2 human liver cancer cell line. Guided by bioisosterism and pharmacokinetic considerations, compounds 10b and 10j were identified with IC50 values of 0.12 μM and 0.13 μM, respectively nih.gov. Another study on similar scaffolds identified compound 47 as a particularly potent agent against HepG2 cells, with an IC50 value of 0.25 μM nih.gov.

Selectivity is equally critical, as off-target activity can lead to unwanted side effects. Optimization efforts often target selectivity between related enzymes or receptor subtypes. For example, in the development of inhibitors for steroid-5α-reductase isozymes, different N-substitutions on a piperidine core resulted in varied selectivity between type 1 and type 2 enzymes nih.gov. Similarly, when developing 5-HT4 receptor agonists, modifications were made to achieve high receptor binding affinity while ensuring low affinity for the hERG channel, a common off-target that can lead to cardiotoxicity nih.gov. This dual-parameter optimization is a cornerstone of refining benzamide-based leads.

Table 1: Potency of Selected N-(piperidin-4-yl)benzamide Analogues

| Compound | Target/Assay | Potency (IC50) |

|---|---|---|

| 10b | HepG2 Cell Line | 0.12 μM nih.gov |

| 10j | HepG2 Cell Line | 0.13 μM nih.gov |

| 47 | HepG2 Cell Line | 0.25 μM nih.gov |

| Compound 7 | 5α-Reductase Type 2 (Human) | 60 nM nih.gov |

| Compound 9 | 5α-Reductase Type 1 (Rat) | 0.54 μM nih.gov |

Fragment-Based Drug Design (FBDD) Integration

Fragment-Based Drug Design (FBDD) offers an alternative and highly efficient path to lead discovery and optimization. Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight fragments (typically <300 Da) frontiersin.org. These fragments usually have weak binding affinity but do so efficiently, making high-quality interactions with the target protein frontiersin.orgchemdiv.com.

The this compound scaffold is well-suited for a hypothetical FBDD approach. One could envision two scenarios:

Fragment Linking: A 4-chlorobenzamide (B146232) fragment could be identified binding to one pocket of a target protein, while a substituted piperidine fragment binds in an adjacent pocket. Sensitive biophysical techniques like X-ray crystallography or NMR would reveal their binding modes, allowing for the rational design of a linker—in this case, the amide bond—to connect them into a single, more potent molecule chemdiv.comnih.gov.

Fragment Growing: A single fragment, such as 4-aminopiperidine, could be identified as a binder. Structural information would then guide the "growing" of the fragment by adding functionality. The 4-chlorobenzoyl group could be added to pick up additional favorable interactions within the binding site, progressively building the fragment into a potent lead compound nih.gov.

The development of libraries containing 3D fragment building blocks, including piperidine-based structures, further enables this approach, allowing for better exploration of three-dimensional chemical space to identify novel starting points for optimization researchgate.net.

Scaffold Hopping and Linker Design Strategies

Scaffold hopping is a powerful medicinal chemistry strategy used to replace the core structure (scaffold) of a lead compound with a chemically distinct moiety while retaining the original biological activity. The goal is often to discover novel intellectual property, escape a problematic chemical series, or improve physicochemical and pharmacokinetic properties.

For analogues of this compound, scaffold hopping could involve replacing either the benzamide or the piperidine core. An extensive scaffold-hopping exercise on a different series of inhibitors successfully identified compounds with improved solubility by replacing a central phenyl ring and exploring different N-linked amines, including piperidine and methylmorpholines dundee.ac.uk. In another instance, a piperidine ring was replaced with a morpholine in an attempt to improve metabolic clearance dndi.org. While this particular change led to a loss of activity, it illustrates the principle of using scaffold hopping to address specific ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues.

Linker design involves modifying the connection between key pharmacophoric elements. In the context of this compound, this could involve altering the amide bond or modifying the piperidine ring itself. For example, introducing unsaturation into the piperidine ring of a different series of compounds led to a tenfold increase in potency, demonstrating how modifying the geometry and rigidity of the linker region can have a profound impact on biological activity dndi.org.

Table 2: Examples of Scaffold Hopping and Linker Modification

| Original Moiety | Modified Moiety | Goal of Modification | Reference |

|---|---|---|---|

| Central Phenyl Ring | Various Heterocycles | Improve Solubility | dundee.ac.uk |

| Piperidine | Morpholine | Improve Metabolic Clearance | dndi.org |

Multi-Objective Optimization in Drug Candidate Design

The ultimate goal of lead optimization is to identify a single compound with the best possible balance of multiple, often conflicting, properties. Maximizing potency alone is insufficient; a successful drug must also be selective, soluble, permeable, metabolically stable, and non-toxic sk.ru. This challenge is addressed through multi-objective optimization (MOO), also known as multiparameter optimization (MPO), where all critical attributes are considered simultaneously csmres.co.ukfrontiersin.org.

In the context of benzamide derivatives, computational and data-driven approaches are increasingly used to manage this complexity. A study on Rho Kinase inhibitors with a benzamide core employed a multi-objective workflow that integrated 4D-QSAR and molecular docking to concurrently model inhibitory activity (pIC50) and acute toxicity (pLD50) nih.gov. By using the pIC50/pLD50 ratio as the response variable, the researchers could screen for novel derivatives predicted to have a better balance of efficacy and safety from the outset. This approach represents a shift from a sequential optimization process—where potency is optimized first, followed by ADMET properties—to a more integrated strategy that helps control for factors that lead to high attrition rates in later stages of drug discovery nih.gov. Such MOO frameworks allow chemists to navigate the vast chemical space and prioritize the synthesis of compounds with a higher probability of success arxiv.org.

Future Directions and Research Gaps in 4 Chloro N Piperidin 4 Ylbenzamide Studies

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) and piperidine (B6355638) moieties are privileged scaffolds in medicinal chemistry, appearing in numerous drugs with diverse biological activities. researchgate.net Future research should focus on screening 4-chloro-N-piperidin-4-ylbenzamide against a wide array of biological targets to uncover new therapeutic possibilities beyond its currently understood applications.

Research on related benzamide derivatives has revealed activity against several promising targets. For instance, novel benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, suggesting applications in cancer therapy. nih.gov Similarly, other derivatives act as Smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Another area of interest is the activation of hypoxia-inducible factor 1 (HIF-1α) pathways, which can be targeted for antitumor activity. nih.gov

The piperidine nucleus is also associated with a range of biological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and urease, presenting opportunities for treating neurodegenerative diseases and infections, respectively. scielo.brscielo.br Given these precedents, a systematic investigation into the activity of this compound against these and other targets is warranted.

Table 1: Potential Biological Targets for Future Investigation

| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale Based on Related Compounds |

|---|---|---|---|

| DNA Repair Enzymes | PARP-1 | Oncology | Benzamide derivatives show potent PARP-1 inhibition. nih.gov |

| Signaling Pathway Proteins | Smoothened (SMO) Receptor | Oncology | Benzamide compounds can act as Hedgehog signaling antagonists. nih.gov |

| Transcription Factors | Hypoxia-Inducible Factor 1α (HIF-1α) | Oncology | N-(piperidin-4-yl)benzamide derivatives can activate HIF-1α pathways. nih.gov |

| Hydrolase Enzymes | Acetylcholinesterase (AChE), Urease | Neurodegenerative Diseases, Infectious Diseases | Piperidine derivatives have shown inhibitory activity against AChE and urease. scielo.brscielo.br |

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for synthesizing benzamide and piperidine derivatives exist, there is a significant opportunity to develop more advanced and sustainable approaches for this compound. Modern synthetic chemistry emphasizes green chemistry principles, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and solvents. nih.gov

Future research could focus on adapting modern catalytic systems for the synthesis of this compound. For example, methods like the NbCl5-mediated aza-Prins type cyclization have been used to create 4-chloro-piperidine derivatives from epoxides and homoallylic amines, offering an alternative to traditional routes. rasayanjournal.co.in The use of superacids like trifluoromethanesulfonic acid has also proven effective for the synthesis of aryl-substituted piperidines. nih.govacs.org

Furthermore, the principles of green chemistry, such as using microwave-assisted synthesis or solvent-free reaction conditions, could be applied. acgpubs.org These methods often lead to shorter reaction times, higher yields, and a cleaner product profile compared to conventional heating. nih.govacgpubs.org Developing such protocols for this compound would not only be more environmentally responsible but could also make its production more cost-effective for further research and potential commercialization.

Table 2: Comparison of Synthetic Approaches

| Methodology | Description | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Classical Synthesis | Often involves multi-step processes with stoichiometric reagents and organic solvents. | Well-established procedures. |

| Aza-Prins Cyclization | Lewis-acid mediated construction of the piperidine ring to directly install the 4-chloro substituent. rasayanjournal.co.in | High stereoselectivity and direct access to the required 4-halopiperidine intermediate. |

| Superacid Activation | Use of a Bronsted superacid to facilitate the arylation of piperidone precursors. nih.gov | High yields for creating aryl-substituted piperidine cores. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. acgpubs.org | Reduced reaction times, increased yields, and often cleaner reactions. |

| Solvent-Free "Green" Chemistry | Conducting reactions without a solvent medium, often with catalytic amounts of reagents. nih.govacgpubs.org | Minimizes environmental impact and waste generation. |

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Elucidation

To move beyond simple target-based screening, a comprehensive understanding of how this compound affects biological systems is crucial. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate its mechanism of action. nih.gov

By treating cells or preclinical models with the compound and subsequently analyzing changes across these different molecular layers, researchers can build a detailed picture of the pathways and networks being perturbed. ahajournals.org For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can measure shifts in small molecule metabolites, providing a real-time snapshot of cellular activity. nih.govaspect-analytics.com

Advanced techniques like mass spectrometry imaging (MSI) can even visualize the distribution of the compound and its metabolites within tissue samples, correlating its presence with localized changes in the proteome or metabolome. astrazeneca.com Applying these multi-omics strategies would represent a significant leap forward, potentially uncovering novel mechanisms, identifying biomarkers of response or toxicity, and revealing unexpected therapeutic opportunities. ahajournals.orgastrazeneca.com

Advancements in Predictive Computational Models for Structure-Property Relationships

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rapid, cost-effective evaluation of chemical compounds before they are synthesized. nih.govcas.org For this compound, developing predictive computational models could significantly accelerate the discovery of more potent and selective analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate specific structural features of the molecule with its biological activity. youtube.com By building a robust QSAR model from a series of synthesized analogs, researchers can predict the activity of new, virtual compounds and prioritize the most promising candidates for synthesis. youtube.com

Furthermore, molecular docking simulations can be used to predict how this compound and its derivatives bind to the three-dimensional structures of potential protein targets. tandfonline.com This can provide valuable insights into the key interactions driving binding affinity and selectivity. As artificial intelligence and machine learning become more sophisticated, these predictive models can be trained on vast datasets to better forecast not only a compound's efficacy but also its absorption, distribution, metabolism, and excretion (ADME) properties. cas.orgtudelft.nl A focus on building and validating such models would be a key research direction for optimizing this chemical scaffold. malvernpanalytical.com

Q & A

Q. What are the recommended analytical techniques for characterizing 4-chloro-N-piperidin-4-ylbenzamide during synthesis?

Key methods include thin-layer chromatography (TLC) for reaction monitoring, NMR spectroscopy (¹H and ¹³C) for structural confirmation, and FTIR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For purity assessment, HPLC with UV detection is advised. These techniques ensure accurate identification and minimize impurities in intermediates or final products .

Q. How can reaction conditions be optimized for synthesizing this compound?

Critical parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency.

- pH control : Adjust to ~8–9 using triethylamine or K₂CO₃ to deprotonate the piperidine amine for amide bond formation .